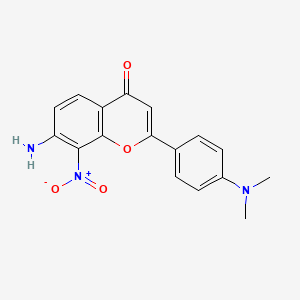

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one

Descripción general

Descripción

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an amino group, a dimethylamino group, and a nitro group attached to a chromone backbone, making it a molecule of interest for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one typically involves multi-step organic reactionsThe Friedländer reaction is often employed to construct the chromone core, starting with 4-bromo-2-nitrobenzaldehyde . Subsequent steps involve the use of reagents such as sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) to introduce the desired functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino group, while substitution reactions can lead to various substituted chromone derivatives .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Research has highlighted the anti-cancer properties of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including M-Hela tumor cells. The compound exhibited IC50 values comparable to established anti-cancer agents like tamoxifen, suggesting its potential as a therapeutic agent in oncology .

Table 1: Anti-Cancer Activity of this compound

In vivo studies further support these findings, with compounds derived from this structure showing pronounced anti-leukemic activity, significantly increasing the survival rates of treated mice .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of derivatives based on the chromenone structure were synthesized and tested for their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, positioning them as candidates for further development in treating bacterial infections .

Table 2: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 5 μg/mL |

| Derivative B | S. aureus | 10 μg/mL |

| Derivative C | P. aeruginosa | 15 μg/mL |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets at the molecular level. These studies provide insights into how the compound binds to specific enzymes or receptors, which is crucial for the design of more effective derivatives .

Table 3: Molecular Docking Insights

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as benzoic acid derivatives and nitrophenol compounds . The compound's chemical stability and solubility characteristics make it suitable for various formulations in medicinal chemistry.

Table 4: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Benzoic acid derivative + dimethylamine | 89 |

| Step 2 | Acetic acid + sulfuric acid | Final Product |

Mecanismo De Acción

The mechanism of action of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino and dimethylamino groups can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity .

Comparación Con Compuestos Similares

Similar Compounds

7-(Dimethylamino)-2-fluorenesulfonate: Similar in structure due to the presence of a dimethylamino group and a chromone-like backbone.

2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitrile: Shares the amino and chromone-like structure.

Uniqueness

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and potential therapeutic applications .

Actividad Biológica

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, also known by its CAS number 1258637-96-5, is a synthetic organic compound belonging to the chromone class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry as an antimicrobial, anti-inflammatory, and anticancer agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 325.32 g/mol

- Structure : The compound features an amino group, a dimethylamino group, and a nitro group attached to the chromone backbone, contributing to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, the compound demonstrated inhibition zones (IZs) ranging from 16 mm to 30 mm against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Bacillus cereus | 18 |

| Listeria monocytogenes | 16 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays. In one study, it was found to inhibit the production of inflammatory cytokines significantly:

- Cytokine Inhibition : The compound reduced TNF-α levels by approximately 70% compared to control groups.

- Edema Inhibition : At a concentration of 1 mM, it showed an edema inhibition percentage of 93.80%, outperforming standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. The compound demonstrated IC values indicating significant cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may interfere with cancer cell proliferation and could be further explored for therapeutic use in oncology .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. Additionally, the amino and dimethylamino groups facilitate hydrogen bonding and electrostatic interactions with target proteins, enhancing its biological effects .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by El-Karim et al. reported that derivatives of this compound exhibited potent antimicrobial activity against multiple pathogens, suggesting its potential as a broad-spectrum antibiotic.

- Anti-inflammatory Research : Another research highlighted its effectiveness in reducing inflammation markers in animal models, indicating its promise as an anti-inflammatory treatment option.

Propiedades

IUPAC Name |

7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJDGDCGPXBWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735057 | |

| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258637-96-5 | |

| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258637-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.